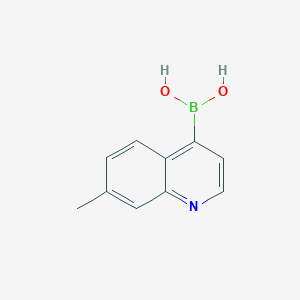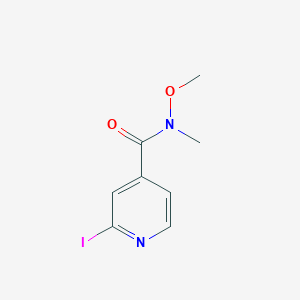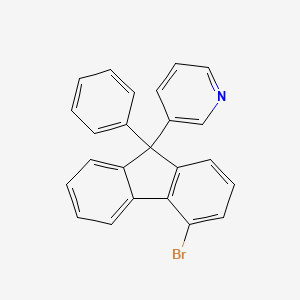![molecular formula C19H15N5O B13930831 n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety, which is a fused ring system consisting of a pyrrole ring and a pyridine ring. This unique structure contributes to its chemical reactivity and biological properties.
準備方法
The synthesis of n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide involves several steps. . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions inhibit the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function .
類似化合物との比較
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide can be compared with other pyrrolopyridine derivatives, such as:
Pexidartinib: A kinase inhibitor used for treating tenosynovial giant cell tumor.
Erdafitinib: An FGFR inhibitor used in cancer therapy.
Pemigatinib: Another FGFR inhibitor with similar applications.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct binding properties and biological activities compared to other similar compounds.
特性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N5O/c25-19(14-5-8-20-9-6-14)24-17-4-3-13(11-22-17)10-15-12-23-18-16(15)2-1-7-21-18/h1-9,11-12H,10H2,(H,21,23)(H,22,24,25) |
InChIキー |
KPFXZSYGFQLZTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NC(=O)C4=CC=NC=C4)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)


![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)





![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
